molecular formula C19H13N B11543089 2-Fluoren-9-ylidenemethyl-pyridine CAS No. 2871-27-4

2-Fluoren-9-ylidenemethyl-pyridine

Cat. No.: B11543089
CAS No.: 2871-27-4
M. Wt: 255.3 g/mol
InChI Key: WKMNILFJGKLWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoren-9-ylidenemethyl-pyridine is an organic compound with the molecular formula C19H13N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoren-9-ylidenemethyl-pyridine typically involves the reaction of fluorenone with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Fluoren-9-ylidenemethyl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenylmethyl derivatives .

Scientific Research Applications

2-Fluoren-9-ylidenemethyl-pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoren-9-ylidenemethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoren-9-ylidenemethyl-pyridine is unique due to its combination of a fluorenylidene moiety with a pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2871-27-4

Molecular Formula

C19H13N

Molecular Weight

255.3 g/mol

IUPAC Name

2-(fluoren-9-ylidenemethyl)pyridine

InChI

InChI=1S/C19H13N/c1-3-10-17-15(8-1)16-9-2-4-11-18(16)19(17)13-14-7-5-6-12-20-14/h1-13H

InChI Key

WKMNILFJGKLWSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.